molecular formula C6H8N2O3 B2739077 Methyl 2-(methylamino)-1,3-oxazole-5-carboxylate CAS No. 2090523-85-4

Methyl 2-(methylamino)-1,3-oxazole-5-carboxylate

Cat. No.: B2739077
CAS No.: 2090523-85-4
M. Wt: 156.141
InChI Key: MJYKELSVWGRLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylamino)-1,3-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a methylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable α-halo ketone with an amidine derivative, followed by esterification. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Methyl 2-(methylamino)-1,3-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)-1,3-oxazole-5-carboxylate exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate
  • Methyl 2-(methylamino)-1,3-imidazole-5-carboxylate
  • Methyl 2-(methylamino)-1,3-pyrazole-5-carboxylate

Uniqueness

Methyl 2-(methylamino)-1,3-oxazole-5-carboxylate is unique due to its oxazole ring, which imparts distinct electronic properties compared to thiazole, imidazole, or pyrazole rings. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-6-8-3-4(11-6)5(9)10-2/h3H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYKELSVWGRLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.